

# In-Depth Technical Guide: (R)-8-Azido-2-(Fmoc-amino)octanoic acid

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## Compound of Interest

**Compound Name:** (R)-8-Azido-2-(Fmoc-amino)octanoic acid

**Cat. No.:** B557976

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CAS Number: 1191429-18-1

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-8-Azido-2-(Fmoc-amino)octanoic acid**, a bifunctional linker molecule critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

**(R)-8-Azido-2-(Fmoc-amino)octanoic acid** is a non-cleavable linker primarily utilized in the synthesis of ADCs.<sup>[1][2]</sup> It incorporates a terminal azide group, which serves as a bioorthogonal handle for "click chemistry" reactions, and an Fmoc-protected amino acid backbone, making it suitable for solid-phase peptide synthesis (SPPS).

## Physicochemical Properties

While specific experimental data for properties such as melting point and solubility are not readily available in published literature, the fundamental chemical characteristics are well-defined.

Property	Value	Source
CAS Number	1191429-18-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>23</sub> H <sub>26</sub> N <sub>4</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	422.49 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white solid (typical for similar compounds)	Inferred
Purity	Typically ≥95% (as offered by commercial suppliers)	<a href="#">[3]</a>
Storage	Recommended at -20°C	<a href="#">[3]</a>

## Core Applications

The unique structure of **(R)-8-Azido-2-(Fmoc-amino)octanoic acid** makes it a versatile tool in bioconjugation, primarily for:

- Antibody-Drug Conjugate (ADC) Development: As a non-cleavable linker, it provides a stable connection between an antibody and a cytotoxic payload.[\[1\]](#)[\[5\]](#) The stability of the linker is a crucial attribute, as it is designed to prevent premature release of the drug in circulation, thereby minimizing off-target toxicity.[\[5\]](#)[\[6\]](#)[\[7\]](#) The release of the drug-linker-amino acid complex occurs upon the complete proteolytic degradation of the antibody within the target cancer cell's lysosome.[\[6\]](#)[\[8\]](#)
- Click Chemistry: The terminal azide functionality is a key component for bioorthogonal ligation reactions. This allows for the precise and efficient conjugation to molecules containing a terminal alkyne. The two primary types of click chemistry reactions it can participate in are:
  - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction for forming a stable triazole linkage.
  - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is advantageous for biological applications as it does not require a cytotoxic copper catalyst. It utilizes strained

alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[2]

- Peptide Synthesis: The Fmoc-protected amine and the carboxylic acid moiety allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[9]

## Experimental Protocols

Due to the limited availability of specific experimental protocols for **(R)-8-Azido-2-(Fmoc-amino)octanoic acid** in peer-reviewed literature, the following methodologies are representative protocols based on the synthesis and application of similar Fmoc-protected azido amino acids and their use in ADC formation.

### Synthesis of Fmoc-Protected Azido Amino Acids (General Approach)

A common strategy for the synthesis of Fmoc-protected amino acids with a terminal azide involves a multi-step process starting from a suitable precursor. A representative synthesis is the conversion of an Fmoc-protected amino acid containing a terminal amino group to an azide via a diazo transfer reaction.[10][11][12]

Materials:

- Fmoc-protected diamino-octanoic acid precursor
- Imidazole-1-sulfonyl azide hydrochloride (or similar diazo transfer reagent)
- Copper (II) sulfate (CuSO<sub>4</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Water (H<sub>2</sub>O)

- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine

Procedure:

- Dissolve the Fmoc-protected diamino-octanoic acid precursor in a biphasic solvent system of DCM and water.
- To this solution, add a catalytic amount of CuSO<sub>4</sub> followed by the diazo transfer reagent.
- Adjust the pH of the aqueous layer to ~9 using a K<sub>2</sub>CO<sub>3</sub> solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers and wash with saturated NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the desired **(R)-8-Azido-2-(Fmoc-amino)octanoic acid**.

## Protocol for Antibody Conjugation via SPAAC

This protocol outlines the conjugation of an alkyne-modified payload to an antibody that has been functionalized with **(R)-8-Azido-2-(Fmoc-amino)octanoic acid**.

Materials:

- Azide-functionalized antibody (prepared by incorporating the linker)

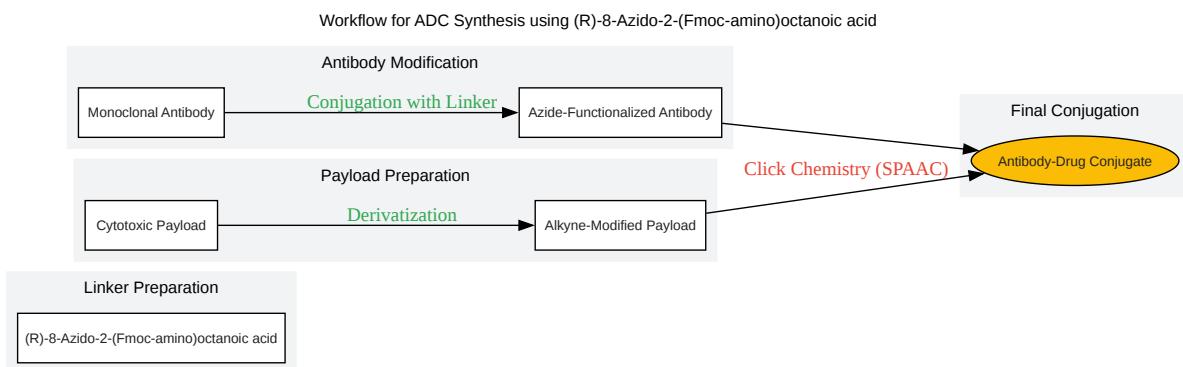
- DBCO-modified cytotoxic payload
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO (if needed to dissolve the payload)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- Prepare a solution of the azide-functionalized antibody in PBS at a concentration of 1-10 mg/mL.
- Dissolve the DBCO-modified payload in DMSO to create a stock solution.
- Add the DBCO-payload stock solution to the antibody solution. A molar excess of the payload (typically 3-10 equivalents) is used to drive the reaction to completion. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
- Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.
- Monitor the conjugation reaction using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
- Once the desired DAR is achieved, the resulting ADC is purified from excess payload and reagents using a desalting or SEC column.

## Visualizations

### Logical Workflow for ADC Synthesis

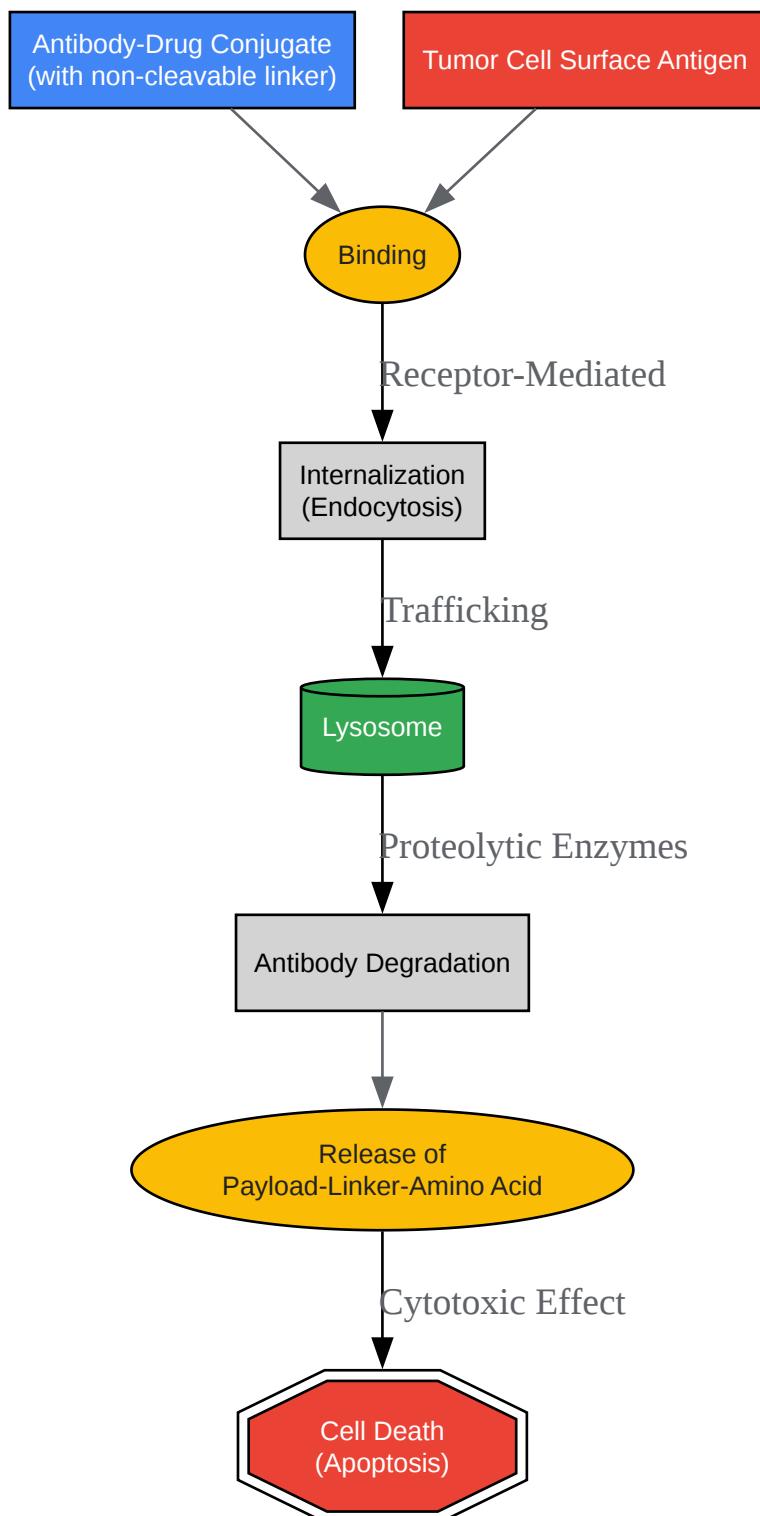


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Caption: A logical workflow for the synthesis of an ADC.

## Signaling Pathway of a Non-Cleavable ADC

## Mechanism of Action for a Non-Cleavable ADC

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Caption: The intracellular pathway of an ADC with a non-cleavable linker.

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